molecular formula C15H14N2O B2939564 4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 634173-21-0

4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2939564
CAS No.: 634173-21-0
M. Wt: 238.29
InChI Key: GDQXZPPXMQSLIG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN) is a synthetic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound with an aromatic ring and a pyridine ring, which gives it a unique set of properties. 4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN has been used in a variety of scientific studies, including those related to drug development, biochemistry, and physiology.

Scientific Research Applications

4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN has a wide range of applications in scientific research. It has been used in studies related to drug development, as it can be used to synthesize a wide range of pharmaceuticals. Additionally, 4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN has been used in biochemical and physiological studies, as it can be used to study the effects of certain drugs on the human body. Finally, 4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN has also been used in studies related to the synthesis of other compounds, such as polymers, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. Additionally, 4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN has been shown to interact with certain receptors in the body, which may explain its effects on the body.
Biochemical and Physiological Effects
4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN has a wide range of effects on the body. It has been shown to have an inhibitory effect on certain enzymes, which can lead to a decrease in the metabolism of drugs. Additionally, 4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN has been shown to interact with certain receptors in the body, which can lead to a decrease in the absorption of certain drugs. Finally, 4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN has been shown to have an effect on the central nervous system, which can lead to an increase in alertness and focus.

Advantages and Limitations for Lab Experiments

The use of 4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN in laboratory experiments has several advantages and limitations. One of the main advantages is that the compound is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Additionally, the compound is relatively stable, which makes it ideal for use in long-term studies. However, the compound is also relatively toxic, which limits its use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN. One potential direction is to further explore the compound’s effect on the metabolism of drugs and its interaction with certain receptors. Additionally, the compound could be used to synthesize a variety of new compounds, such as polymers, dyes, and catalysts. Finally, the compound could be used in studies related to drug development, as it could be used to create new pharmaceuticals.

Synthesis Methods

4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN can be synthesized using several different methods. One of the most common methods is the Curtius rearrangement, which involves the reaction of an acid anhydride with an amine. This reaction produces the desired compound in an efficient and cost-effective manner. Another method involves the reaction of a diketone with an amine, which also produces 4,6-DM-1-MPC-2-oxo-1,2-DHP-3-CN in a good yield. Finally, a third method involves the reaction of a nitrile with an amine, which produces the desired compound in a high yield.

Properties

IUPAC Name

4,6-dimethyl-1-(3-methylphenyl)-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10-5-4-6-13(7-10)17-12(3)8-11(2)14(9-16)15(17)18/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXZPPXMQSLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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